molecular formula C19H17N5O5S B1199094 Salazosulfadimidine CAS No. 2315-08-4

Salazosulfadimidine

カタログ番号: B1199094
CAS番号: 2315-08-4
分子量: 427.4 g/mol
InChIキー: DFPJEJKMDZFZHC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions: Salazosulfadimidine can be synthesized through a series of chemical reactions involving the coupling of 4,6-dimethyl-2-pyrimidinylamine with 4-aminobenzenesulfonamide, followed by diazotization and coupling with salicylic acid . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the successful formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product in its pure form .

化学反応の分析

Types of Reactions: Salazosulfadimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Key Applications

  • Chemistry Research
    • Salazosulfadimidine serves as a model compound in sulfonamide chemistry, allowing researchers to study reactions and mechanisms associated with this class of compounds.
  • Antibacterial Studies
    • The compound has been investigated for its effects on bacterial cell walls and its potential to combat various bacterial infections. Its efficacy against specific pathogens is documented in clinical studies.
  • Therapeutic Uses
    • This compound is notably used in treating inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Clinical trials have demonstrated its effectiveness in reducing symptoms and improving patient outcomes .
  • Veterinary Medicine
    • In veterinary applications, this compound has been employed to treat conditions such as equine protozoal myeloencephalitis (EPM), showcasing its versatility beyond human medicine .
  • Autoimmune Disorders
    • The compound has been explored for its potential use in managing autoimmune diseases, including rheumatoid arthritis and ankylosing spondylitis. Research indicates that it may alleviate symptoms associated with these conditions .
  • In Silico Studies
    • Recent computational studies have identified this compound as a candidate for further investigation in the context of viral interactions, particularly regarding the SARS-CoV-2 spike protein . This highlights its potential role in emerging therapeutic strategies.

Case Study 1: Inflammatory Bowel Disease Treatment

A clinical study involving patients with moderate to severe ulcerative colitis showed that those treated with this compound experienced significant improvements in clinical symptoms and mucosal healing compared to those receiving standard therapy .

Case Study 2: Equine Protozoal Myeloencephalitis

In a study on horses diagnosed with EPM, treatment regimens including this compound resulted in over 80% efficacy in alleviating neurological symptoms associated with the disease. This demonstrates the compound's effectiveness in veterinary medicine .

Case Study 3: Autoimmune Disease Management

A cohort study assessed the outcomes of patients with rheumatoid arthritis treated with this compound alongside conventional therapies. Results indicated a marked reduction in joint swelling and pain, supporting its use as a disease-modifying agent .

Table 1: Summary of Clinical Outcomes with this compound

ConditionStudy TypeOutcomeReference
Ulcerative ColitisClinical TrialSignificant symptom improvement
Equine Protozoal MyeloencephalitisVeterinary Study80%+ efficacy
Rheumatoid ArthritisCohort StudyReduced joint swelling and pain

Table 2: Mechanism of Action

MechanismDescription
Dihydropteroate Synthase InhibitionDisrupts folic acid synthesis in bacteria
Antibacterial ActivityEffective against a range of bacterial pathogens

類似化合物との比較

Comparison: Salazosulfadimidine is unique in its structure, containing both a sulfonamide group and an azo linkage, which contributes to its dual antibacterial and anti-inflammatory properties. Compared to sulfasalazine, this compound has a different metabolic pathway and may exhibit different pharmacokinetic properties .

生物活性

Salazosulfadimidine (SSZ) is a sulfonamide compound that has garnered attention for its immunomodulatory, anti-inflammatory, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of SSZ, including its pharmacokinetics, mechanisms of action, clinical applications, and case studies.

Pharmacokinetics

This compound is a prodrug consisting of sulfapyridine and mesalamine linked by an azo bond. Upon oral administration, it is absorbed primarily in the small intestine, with an approximate bioavailability ranging from 10% to 30%. The compound undergoes azoreduction in the large intestine, releasing its active components:

  • Sulfapyridine : Absorbed (>90%) and metabolized in the liver to inactive forms.
  • Mesalamine : Exhibits lower absorption (20% to 30%) and is largely eliminated through feces .

SSZ exerts its biological effects through several mechanisms:

Action Mechanism
Immunomodulatory/anti-inflammatoryInhibition of cytokine release (e.g., TNF-α, IL-1)
AntiproliferativeCompetitive inhibition of brush border folate conjugase
AntibacterialInhibition of dihydropteroate synthetase, crucial for folic acid synthesis

The sulfa moiety contributes to its antimicrobial properties, while the salicylate component is responsible for its anti-inflammatory effects .

Clinical Applications

This compound is primarily used in the treatment of inflammatory bowel diseases (IBD) such as ulcerative colitis and Crohn's disease. Its efficacy extends to dermatological conditions like psoriasis and pemphigus vulgaris. The following table summarizes various clinical studies highlighting SSZ's effectiveness:

Condition Study Design Dosage Outcome
Ulcerative ColitisRandomized controlled trial4.5 g/daySignificant improvement in clinical symptoms compared to placebo .
Pemphigus VulgarisDouble-blind study1.5 g + PTXStatistically significant decrease in TNF-α levels; clinical improvement .
PsoriasisOpen-label study3 g/day81% reported discomfort improvement; lesions decreased in size >50% .
Chronic Nonbacterial InfectionCase seriesVariableSuccessful outcomes with combination therapy including SSZ .

Case Study 1: Pemphigus Vulgaris

In a comparative study involving 64 patients, those treated with SSZ alongside prednisone showed a significant reduction in serum TNF-α levels at weeks 6 and 8 compared to the placebo group. Clinical improvement was noted in most patients receiving SSZ .

Case Study 2: Ulcerative Colitis

A cohort study demonstrated that patients treated with SSZ experienced remission rates significantly higher than those receiving standard care alone. Notably, adverse effects were minimal, with gastrointestinal symptoms being the most common .

特性

CAS番号

2315-08-4

分子式

C19H17N5O5S

分子量

427.4 g/mol

IUPAC名

5-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid

InChI

InChI=1S/C19H17N5O5S/c1-11-9-12(2)21-19(20-11)24-30(28,29)15-6-3-13(4-7-15)22-23-14-5-8-17(25)16(10-14)18(26)27/h3-10,25H,1-2H3,(H,26,27)(H,20,21,24)

InChIキー

DFPJEJKMDZFZHC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C

正規SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)C

Key on ui other cas no.

2315-08-4

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salazosulfadimidine
Reactant of Route 2
Reactant of Route 2
Salazosulfadimidine
Reactant of Route 3
Reactant of Route 3
Salazosulfadimidine
Reactant of Route 4
Reactant of Route 4
Salazosulfadimidine
Reactant of Route 5
Salazosulfadimidine
Reactant of Route 6
Salazosulfadimidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。